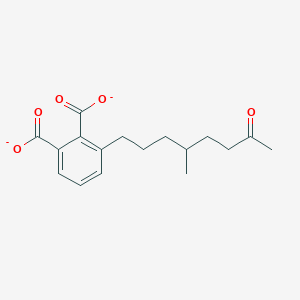

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate (EDTA) is a compound that has been widely studied and used in the scientific research community. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and lab experiments. EDTA is a complex molecule that is composed of two components: a five-membered ring and a three-membered ring. It is an important compound in the field of biochemistry, as it has been used in numerous studies to investigate the mechanism of action of various enzymes, proteins, and other macromolecules.

Mecanismo De Acción

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate works by chelating metal ions, which can then be used to study the structure and function of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate binds to metal ions, such as calcium, magnesium, zinc, and iron, and forms a complex that can be used to study the mechanism of action of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can also be used to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body.

Biochemical and Physiological Effects

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been widely studied for its biochemical and physiological effects. It has been shown to chelate metal ions, which can then be used to study the structure and function of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been shown to have protective effects against oxidative stress, which can help protect the body from damage caused by free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in laboratory experiments has several advantages. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a relatively inexpensive compound and is easy to obtain. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a versatile compound that can be used for a variety of purposes, such as synthesis, biochemical and physiological studies, and lab experiments. However, there are some drawbacks to using (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in lab experiments. For example, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can interfere with the activity of certain enzymes, which can affect the results of experiments. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can be toxic in high concentrations, so careful consideration must be taken when using it in lab experiments.

Direcciones Futuras

The use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in scientific research is constantly evolving and there are many potential future directions for research. One potential future direction is the use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body. Another potential future direction is the use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate to study the effects of various environmental agents on the body, such as heavy metals, pesticides, and other toxic compounds. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate could be used to study the effects of oxidative stress on the body and to develop new treatments for various diseases. Finally, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate could be used to study the structure and function of various proteins and enzymes, which could lead to new insights into the molecular basis of various diseases.

Métodos De Síntesis

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is usually synthesized by the reaction of ethylenediamine and acetic anhydride in aqueous solution. This reaction produces a compound with a molecular weight of 372.39 g/mol. The reaction is typically carried out under basic conditions, with the pH of the reaction mixture being maintained at a basic level. The reaction mixture is then cooled and the (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate product is isolated by filtration.

Aplicaciones Científicas De Investigación

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been widely used in scientific research for a variety of purposes. It is used to chelate metal ions, which can be used to study the structure and function of various proteins and enzymes. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can be used to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can also be used to study the effects of various environmental agents on the body, such as heavy metals, pesticides, and other toxic compounds.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate involves the conversion of ergosterol to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Ergosterol", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Potassium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Silica gel" ], "Reaction": [ "Ergosterol is first converted to ergosteryl acetate by reaction with acetic anhydride and pyridine.", "The resulting ergosteryl acetate is then reduced to ergosta-5,22-diene-3β,24-diol using sodium borohydride as the reducing agent.", "The diol is then acetylated using acetic anhydride and pyridine to obtain ergosta-5,22-diene-3β,24-diacetate.", "The diacetate is then oxidized to the triol using a mixture of potassium hydroxide and sodium hydroxide in methanol.", "The triol is then acetylated using acetic anhydride and pyridine to obtain (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate.", "The final product is purified using silica gel column chromatography with chloroform and methanol as the eluent.", "The purity of the final product is confirmed using NMR and mass spectrometry." ] } | |

Número CAS |

69425-75-8 |

Fórmula molecular |

C30H48O4 |

Peso molecular |

472.71 |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H48O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8,12,17,19,22-26,32-33H,9-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,23+,24-,25+,26+,28+,29-,30?/m1/s1 |

Clave InChI |

MPBPFMYKSVXXKU-KDERHSRRSA-N |

SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)